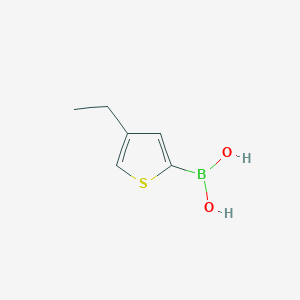

(4-Ethyl-2-thiophenyl)boronic acid

概要

説明

4-Ethyl-2-thiophenyl boronic acid is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are known for their ability to form reversible covalent bonds with sugars, making them useful in a variety of applications, including sensing and drug delivery .

Synthesis Analysis

The synthesis of boronic acids often involves multicomponent reactions, which allow for the creation of complex molecules . A common method for synthesizing boronic acids is through the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids, with a pKa value typically between 4 and 10 . This means they can accept an electron pair from a Lewis base, such as a hydroxyl group or a fluoride ion.Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which involves the formation of a carbon-carbon bond between the boronic acid and another organic compound .Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties. They are capable of forming reversible covalent bonds with diols, which allows them to interact with various biological targets . They also have unique electronic characteristics and are considered Lewis acids .科学的研究の応用

Carbohydrate Binding

Boronic acids, including derivatives similar to (4-Ethyl-2-thiophenyl)boronic acid, have been shown to bind carbohydrates effectively. This property is significant for designing receptors and sensors for cell-surface glycoconjugates, which have broad applications in biomedical research (Dowlut & Hall, 2006).

Chemical Synthesis

These compounds are used in Chan-Lam-type S-arylation of thiols with boronic acids, a chemical synthesis method. This process is notable for its efficiency and the use of environmentally friendly solvents and oxidants (Xu et al., 2012).

Environmental Applications

Boronic acid derivatives have been employed in the adsorption of hazardous materials, such as chromium (Cr(VI)), from the environment. Their effectiveness in this application has been confirmed through various studies (Kara et al., 2015).

Flame Retardant Materials

These compounds are also used in the development of flame retardant coatings. The addition of boronic acid groups to coatings has been found to enhance their flame retardant properties and strengthen the polymeric network (Çakmakçi et al., 2012).

Biomedical Research

Boronic acid polymers, including derivatives of (4-Ethyl-2-thiophenyl)boronic acid, have been studied for various biomedical applications. These applications include the treatment of diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Insulin Release

These compounds are also investigated for their role in insulin delivery systems. The interactions between boronic acids and cyclic diols can lead to drug release mechanisms beneficial for diabetes treatment (Siddiqui et al., 2016).

Enzyme Inhibition and Cancer Therapy

They are used in the development of enzyme inhibitors and agents for cancer therapy. The unique structural features of boronic acid compounds lend themselves to these applications (Yang et al., 2003).

Polymer Synthesis

Boronic acid derivatives are utilized in the Suzuki polycondensation of Thiophenebisboronic derivatives to create various polymers, showcasing their versatility in materials science (Jayakannan et al., 2001).

Glucose Sensing

These compounds have been explored in the development of glucose-sensing materials, with potential applications in noninvasive monitoring of glucose levels, a crucial aspect for diabetes management (Alexeev et al., 2004).

Fluorescent Chemosensors

Boronic acid derivatives serve as key components in the creation of fluorescent chemosensors, which are essential for detecting biologically active substances in disease prevention and treatment (Huang et al., 2012).

Catalysis

These compounds have been employed as catalysts in organic reactions, illustrating their versatility in chemical synthesis (Hashimoto et al., 2015).

Supramolecular Architectures

Boronic acid derivatives are integral in forming macrobranched supramolecular architectures, highlighting their use in advanced material science (Kahraman et al., 2004).

作用機序

The mechanism of action of boronic acids is largely dependent on their ability to form reversible covalent bonds with diols, such as those found in sugars . This property allows boronic acids to interact with various biological targets, making them useful in a variety of applications, including drug delivery and sensing .

Safety and Hazards

将来の方向性

Research into boronic acids is ongoing, with new applications being discovered regularly. For example, boronic acids are being investigated for their potential use in the design of drugs, with several biological activities of boronic acids, such as anticancer, antibacterial, and antiviral activity, being explored . Additionally, boronic acids are being used in the development of new materials for drug delivery .

特性

IUPAC Name |

(4-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVTRDAHRNTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylthiophen-2-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。